molecular formula C41H42F3N13O9S B607423 FC-11 (FAK degrader) CAS No. 2271035-37-9

FC-11 (FAK degrader)

Cat. No. B607423
M. Wt: 949.9242
InChI Key: RZKZQCHSKWKOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FC-11 is a highly potent focal adhesion kinase (FAK) PROTAC® Degrader . It is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . The effects of FC-11 are reversible upon compound wash out .


Synthesis Analysis

FC-11 is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . FC-11 degrades FAK in various cells .


Molecular Structure Analysis

The molecular weight of FC-11 is 949.91 . Its chemical formula is C41H42F3N13O9S . The exact mass is 949.29 .


Chemical Reactions Analysis

FC-11 is a hetero-bifunctional small molecule, which can drive E3 ubiquitin ligase to bind with the target protein, resulting in ubiquitination of the target protein and consequent proteasome-mediated degradation .


Physical And Chemical Properties Analysis

The elemental analysis of FC-11 is as follows: C, 51.84; H, 4.46; F, 6.00; N, 19.17; O, 15.16; S, 3.38 .

Scientific Research Applications

Role of FAK in Cancer Progression and Therapy

Focal Adhesion Kinase (FAK) is significantly overexpressed in cancer cells and is pivotal in the progression of tumors to a malignant phenotype. Beyond its conventional role as a cytoplasmic kinase downstream of integrin and growth factor receptor signaling, FAK's activities in the nucleus have been highlighted. Nuclear FAK can promote p53 degradation through ubiquitination, fostering cancer cell growth and proliferation. Furthermore, it can regulate gene expression by binding with transcription factors and synergize with different E3 ligases to enhance the turnover of transcription factors through ubiquitination. In the tumor microenvironment, nuclear FAK influences the formation of new blood vessels, thereby affecting tumor blood supply. The application of FAK inhibitors to target nuclear FAK functions has been emphasized due to its significant roles in regulating gene expression and tumor progression (Zhou, Yi, & Tang, 2019).

FAK in Ovarian Carcinoma Therapy

In the context of ovarian carcinoma, FAK plays a crucial role in cell survival and various steps of the metastatic cascade. In vivo experiments have shown that FAK silencing using short interfering RNA (siRNA) in neutral liposomes (1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, DOPC) holds considerable therapeutic potential. The in vivo administration of FAK siRNA-DOPC significantly reduced tumor weight, and when combined with docetaxel, it further decreased tumor weight across different ovarian cancer cell lines. This treatment also resulted in a reduction in microvessel density, decreased expression of vascular endothelial growth factor and matrix metalloproteinase-9, and increased apoptosis of tumor-associated endothelial cells and tumor cells. These findings suggest FAK siRNA-DOPC, especially in combination with docetaxel or platinum, as a novel and effective therapeutic approach against ovarian cancer (Halder et al., 2006).

FAK in Cardiac Hypertrophy and Dysfunction

In the realm of cardiology, FAK's role in pressure overload-induced hypertrophy has been studied. Conditional deletion of FAK from the myocardium of adult mice did not affect basal cardiac performance, myocyte viability, or myofibrillar architecture. However, it significantly attenuated the hypertrophic response to pressure overload, including the increase in left ventricular posterior wall thickness, myocyte cross-sectional area, and hypertrophy-associated induction of atrial natriuretic factor. The deletion also impaired the initial wave of extracellular signal-regulated kinase activation and cFos expression induced by adrenergic agonists and biomechanical stress. Persistent challenge in mice with myocyte-restricted FAK inactivation led to enhanced cardiac fibrosis and dysfunction compared to challenged genetic controls, highlighting the critical role of FAK in normal compensatory hypertrophic remodeling and its potential as a therapeutic target (DiMichele et al., 2006).

Safety And Hazards

There is limited information available on the safety and hazards of FC-11. It is recommended to handle it with care and use it for research purposes only .

Future Directions

The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . FC-11 could be useful as an expand tool for studying functions of FAK in biological systems and as potential therapeutic agents .

properties

CAS RN

2271035-37-9

Product Name

FC-11 (FAK degrader)

Molecular Formula

C41H42F3N13O9S

Molecular Weight

949.9242

IUPAC Name

1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide

InChI

InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52)

InChI Key

RZKZQCHSKWKOAJ-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FC-11;  FC 11;  FC11;  FC-11 (FAK degrader); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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